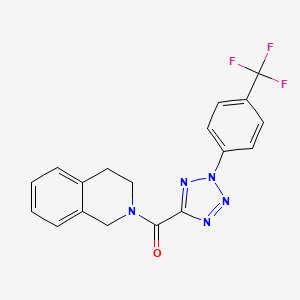

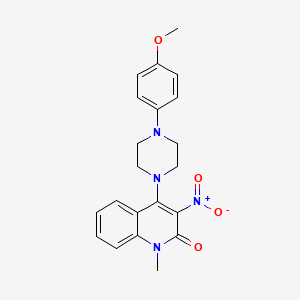

![molecular formula C10H14N2O3 B2487460 N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide CAS No. 2097867-64-4](/img/structure/B2487460.png)

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine derivatives are a significant class of compounds with a broad spectrum of biological and chemical applications. The compound is related to this class, featuring a morpholine ring, which implies potential utility in various fields such as organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves reactions that introduce functional groups to the morpholine nucleus or modify existing ones. For instance, the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride under reflux conditions has been used to synthesize complex morpholine derivatives with potential biological activity (Mamatha S.V et al., 2019). Similar approaches can be applied to synthesize the compound by appropriately modifying the reactants and conditions.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is typically characterized using techniques such as NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies. These methods provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry of the compounds, critical for understanding their chemical behavior and interactions (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives engage in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, the electrophilic substitution reactions, nucleophilic addition reactions, and formation of complexes with metals. These reactions are crucial for the functionalization of the morpholine core and the development of compounds with desired properties (Pradhumn Singh et al., 2010).

Wirkmechanismus

Target of Action

This compound targets the D1 protein of photosystem-II (PS-II) in Phalaris minor, a major weed of wheat crop .

Mode of Action

The compound binds at the QB binding site of the D1 protein of PS-II, which blocks the electron transfer in photosynthesis .

Biochemical Pathways

The blocking of electron transfer in photosynthesis disrupts the energy production in the plant cells, leading to the death of the weed .

Pharmacokinetics

The compound was found to have a higher binding affinity and inhibition constant than the reference ligand molecule .

Result of Action

The compound has shown herbicidal activity against Phalaris minor, comparable to the reference herbicide isoproturon .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-oxoethyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-3-9(13)11-8-10(14)12-4-6-15-7-5-12/h4-8H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTUBNXCDKLRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC(=O)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

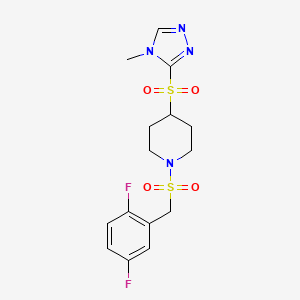

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

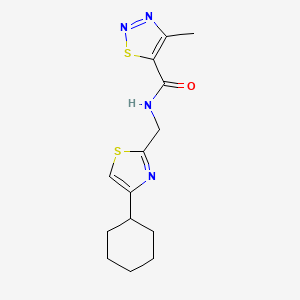

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)